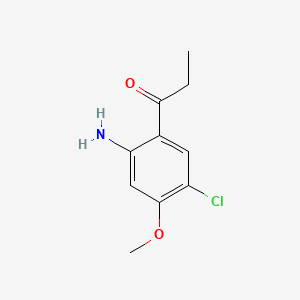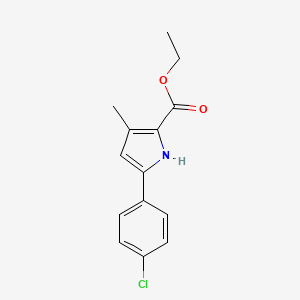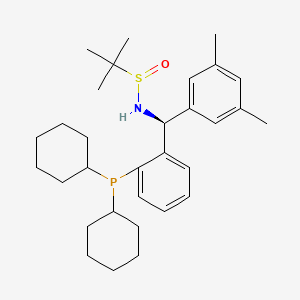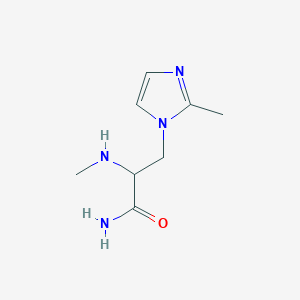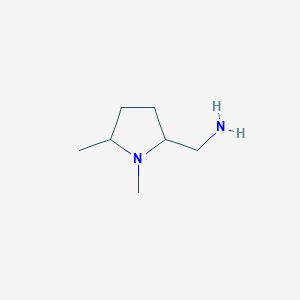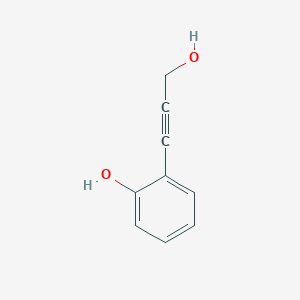
2-(3-Hydroxyprop-1-yn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is characterized by the presence of a phenol group attached to a propargyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)phenol typically involves the reaction of phenol with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyprop-1-yn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products Formed
Oxidation: Formation of 2-(3-oxoprop-1-yn-1-yl)phenol.
Reduction: Formation of 2-(3-hydroxyprop-1-en-1-yl)phenol or 2-(3-hydroxypropyl)phenol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2-(3-Hydroxyprop-1-yn-1-yl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the propargyl group can undergo metabolic transformations that lead to the formation of reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Propargyl Alcohol: Contains a hydroxyl group attached to a propargyl group.
2-(3-Hydroxyprop-1-en-1-yl)phenol: A reduced form of 2-(3-Hydroxyprop-1-yn-1-yl)phenol.
Uniqueness
This compound is unique due to the presence of both a phenol and a propargyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
805240-69-1 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,7H2 |
Clé InChI |
VRTVDSBQVZNMHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
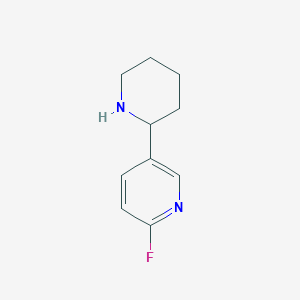
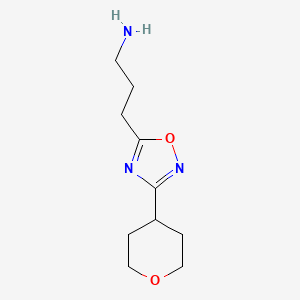
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)

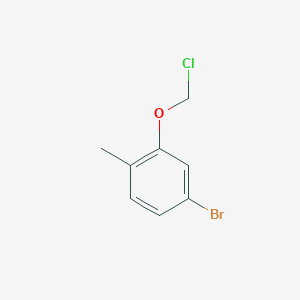
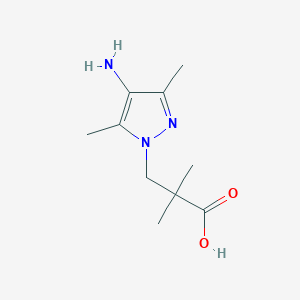
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
